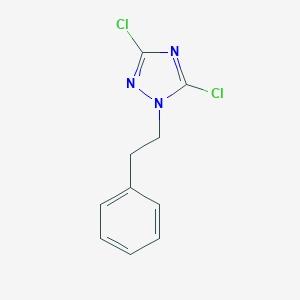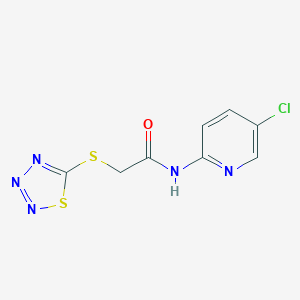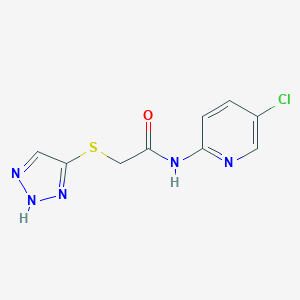
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been used extensively in scientific research.
作用机制
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide acts as a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological and biochemical effects. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the release of neurotransmitters and other signaling molecules in the brain and other tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. It has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
实验室实验的优点和局限性
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and highly selective agonist of the cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. It is also stable and easy to synthesize, making it readily available for research. However, this compound also has limitations, including potential toxicity and limited information on its long-term effects.
未来方向
Future research on N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide could focus on its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and neuroprotective agent. Further studies could also investigate the long-term effects of this compound on the endocannabinoid system and its potential for abuse and addiction. Additionally, research could explore the development of novel synthetic cannabinoids with improved therapeutic profiles and reduced side effects.
合成方法
The synthesis of N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 3-methoxypropylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
科学研究应用
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, and has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, multiple sclerosis, and epilepsy.
属性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.3 g/mol |
IUPAC 名称 |
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-10-13(14(17)15-8-5-9-18-2)11-6-3-4-7-12(11)16-10/h3-4,6-7,16H,5,8-9H2,1-2H3,(H,15,17) |
InChI 键 |
ZZSAZXUBYPCZRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NCCCOC |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NCCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)



![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)


![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)
![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
